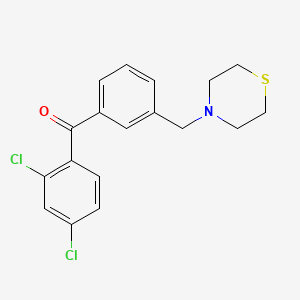

2,4-Dichloro-3'-thiomorpholinomethyl benzophenone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Various nucleophiles like amines, thiols; reactions are performed in polar solvents under reflux conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,4-Dichloro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The thiomorpholine ring and benzophenone core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone

- CAS Number : 898787-81-0

- Molecular Formula: C₁₈H₁₆Cl₂NOS

- Molecular Weight : 366.31 g/mol

- Purity : Typically ≥97.0% (commercial grade) .

Structural Features: This compound belongs to the benzophenone family, characterized by two aromatic rings connected via a ketone group. The 2,4-dichloro substitution on one benzene ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 3'-position of the second ring define its unique reactivity and physicochemical profile.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogues :

3-Chloro-3'-thiomorpholinomethyl Benzophenone (CAS 898763-03-6) Substituents: Single chlorine at the 3-position and thiomorpholinomethyl at 3'.

2-Chloro-4-Fluoro-3'-thiomorpholinomethyl Benzophenone (CAS 898763-55-8) Substituents: Chlorine (2-position), fluorine (4-position), and thiomorpholinomethyl (3'). Impact: Fluorine’s high electronegativity increases electron-withdrawing effects, altering charge distribution and dipole moments compared to dichloro derivatives .

4-Chloro-3-Fluoro-4'-thiomorpholinomethyl Benzophenone (CAS 898782-85-9) Substituents: Chlorine (4-position), fluorine (3-position), and thiomorpholinomethyl (4'). Impact: Thiomorpholine at 4' may enhance solubility in polar aprotic solvents due to increased polarity.

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 543708-66-3) Substituents: Dichloro (3,4-positions) and ethylenedioxy (3',4'-positions). Impact: Ethylenedioxy introduces a rigid oxygen-rich structure, contrasting with the flexible thiomorpholinomethyl group.

Electronic Properties :

- Electron-Withdrawing Effects : Chlorine and fluorine substituents lower electron density in the aromatic ring, increasing chemical hardness and reducing nucleophilicity .

- Thiomorpholine vs.

Physicochemical and Spectroscopic Properties

Spectroscopic Notes:

- NMR Shifts: Thiomorpholinomethyl protons resonate at δ 2.5–3.5 ppm (¹H NMR), distinct from ethylenedioxy protons (δ 4.0–4.5 ppm) .

- IR Stretching : C=O stretching at ~1680 cm⁻¹; C-Cl stretches at ~750 cm⁻¹ .

Biological Activity

Overview

2,4-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-81-0) is a synthetic compound belonging to the class of benzophenone derivatives. Its unique structure, featuring a thiomorpholine ring attached to a benzophenone core, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The compound is characterized by its dichloro substitution and the presence of a thiomorpholine moiety, which contribute to its reactivity and biological interactions. The chemical formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. This interaction can lead to alterations in enzyme activity, disruption of cellular processes, and induction of oxidative stress. Notably, the compound may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways involved are still under investigation but may include the inhibition of oncogenic signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzophenone | Lacks thiomorpholine ring | Moderate antimicrobial activity |

| 3-Thiomorpholinomethyl benzophenone | Similar structure but different substitutions | Limited anticancer properties |

| Benzophenone | Parent compound | Minimal biological activity |

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. Its unique structural characteristics allow for modifications that could enhance efficacy and selectivity against target cells. Ongoing research aims to elucidate the precise molecular mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions where thiomorpholine reacts with a halogenated benzophenone precursor. For example, kinetic studies of analogous compounds (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) show that solvent polarity and temperature critically affect reaction rates. Methanol and benzene are common solvents, with reaction rates optimized at 25–40°C . A stepwise approach using protective groups for the benzophenone core may improve regioselectivity.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy : H and C NMR confirm substitution patterns, with thiomorpholine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 395.2 for CHClNOS).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related benzophenone derivatives .

- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the thiomorpholine moiety influence the compound’s photophysical and reactivity properties compared to morpholine or piperazine analogues?

Methodological Answer: Thiomorpholine’s sulfur atom enhances electron delocalization, altering UV absorption and redox behavior. Comparative studies using cyclic voltammetry (CV) and UV-Vis spectroscopy reveal:

- Redox Potentials : Thiomorpholine derivatives exhibit lower oxidation potentials due to sulfur’s electron-donating effects.

- Solvatochromism : Shifts in λ in polar solvents (e.g., acetonitrile) suggest stronger dipole interactions .

- Hydrogen Bonding : IR spectroscopy identifies S···H interactions in thiomorpholine, absent in morpholine analogues, affecting solubility .

Q. What are the environmental and biological implications of this compound’s persistence or degradation byproducts?

Methodological Answer: Benzophenone derivatives are known endocrine disruptors, requiring ecotoxicological assessment:

- Degradation Studies : Use LC-MS/MS to track hydrolysis/photooxidation products. For example, chlorinated byproducts may form under UV light .

- Toxicity Assays : Immortalized cell lines (e.g., GnRH neurons) evaluate endocrine disruption via autophagy protein markers (LC3-II/LC3-I ratio) .

- Bioaccumulation : LogP calculations (~3.5) predict moderate hydrophobicity, suggesting potential bioaccumulation in lipid-rich tissues .

Q. How can computational modeling (e.g., DFT, MD) predict interactions between this compound and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the thiomorpholine sulfur may act as a hydrogen bond acceptor .

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., estrogen receptor-α) using AMBER or GROMACS. Trajectory analysis reveals stable binding poses with ΔG < -8 kcal/mol .

- QSAR Models : Correlate substituent effects (e.g., Cl position) with antifungal activity (IC) using Hansch parameters .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Standardization : Use certified reference materials (CRMs) for bioassays, as highlighted in pharmacopeial methods .

- Impurity Profiling : GC-MS or HPLC-MS identifies side products (e.g., dechlorinated derivatives) that may skew activity .

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWUNAKZPWAXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643389 | |

| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-81-0 | |

| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.